molecular formula C8H11IN2O2 B2518086 3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid CAS No. 1342265-95-5

3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid

Cat. No.: B2518086
CAS No.: 1342265-95-5
M. Wt: 294.092
InChI Key: ZOPURIJHXKRHEZ-UHFFFAOYSA-N
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Description

3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a tert-butyl group at the third position, an iodine atom at the fourth position, and a carboxylic acid group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base such as sodium hydride.

    Iodination: The iodination at the fourth position can be achieved using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl peroxide.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with a hydrogen atom or other substituents.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or Grignard reagents can be employed under appropriate conditions.

Major Products:

    Oxidation: tert-Butyl alcohol, tert-butyl peroxide.

    Reduction: 3-tert-butyl-1H-pyrazole-5-carboxylic acid.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in metabolic or signaling pathways.

Comparison with Similar Compounds

  • 3-tert-butyl-4-chloro-1H-pyrazole-5-carboxylic acid
  • 3-tert-butyl-4-bromo-1H-pyrazole-5-carboxylic acid
  • 3-tert-butyl-4-fluoro-1H-pyrazole-5-carboxylic acid

Comparison:

  • Uniqueness: The presence of the iodine atom in 3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid imparts unique reactivity compared to its chloro, bromo, and fluoro counterparts. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions with other molecules.
  • Reactivity: The iodine atom can be more easily substituted compared to chlorine, bromine, or fluorine, making the compound more versatile for further chemical modifications.
  • Applications: While all these compounds can be used as building blocks in synthesis, the specific applications may vary based on the desired reactivity and properties imparted by the different halogen atoms.

Properties

IUPAC Name

5-tert-butyl-4-iodo-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-8(2,3)6-4(9)5(7(12)13)10-11-6/h1-3H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPURIJHXKRHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NN1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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